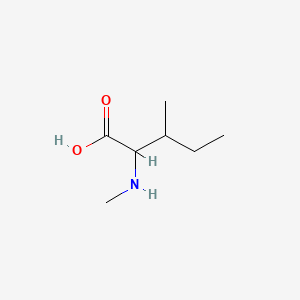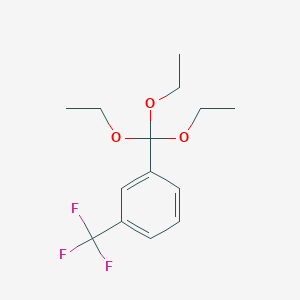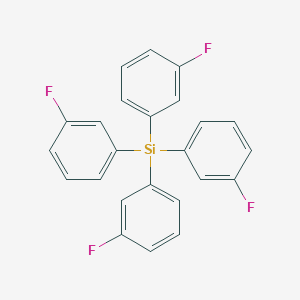
N-Methylanthranilic furfurylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Methylanthranilic furfurylidenehydrazide typically involves the reaction of N-methylanthranilic acid with furfuraldehyde in the presence of a hydrazine derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol
Chemical Reactions Analysis
N-Methylanthranilic furfurylidenehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furfurylidene moiety. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methylanthranilic furfurylidenehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methylanthranilic furfurylidenehydrazide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with K(+)ATP channels, adrenergic, nitrergic, and serotoninergic pathways . These interactions contribute to its antinociceptive effects, making it a potential candidate for pain management research .
Comparison with Similar Compounds
N-Methylanthranilic furfurylidenehydrazide can be compared with similar compounds such as:
N-Methylanthranilic acid: Shares a similar structure but lacks the furfurylidenehydrazide moiety.
Anthranilic acid: A simpler compound with a broad range of biological activities.
N-Phenylanthranilic acid: Similar in structure but with a phenyl group instead of a furfurylidene group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100394-71-6 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(methylamino)benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-14-12-7-3-2-6-11(12)13(17)16-15-9-10-5-4-8-18-10/h2-9,14H,1H3,(H,16,17)/b15-9+ |
InChI Key |
SJVYIRKYEWNSNJ-OQLLNIDSSA-N |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)

![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)







![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)


